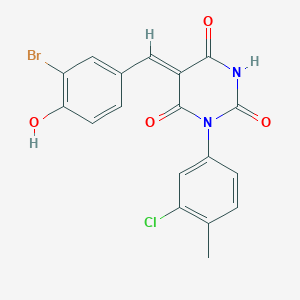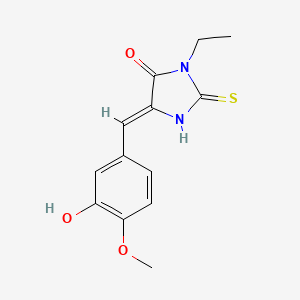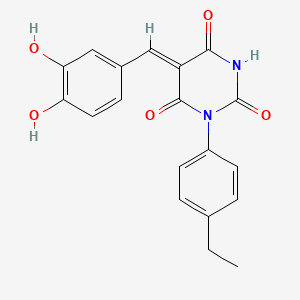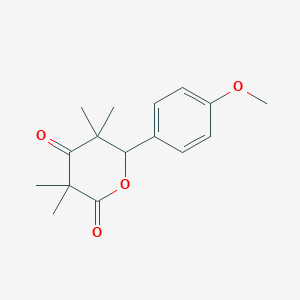![molecular formula C21H17BrN2O4 B5915813 2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5915813.png)
2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been found to exhibit promising biological activities.
Mécanisme D'action
The exact mechanism of action of 2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide has been found to exhibit several other biochemical and physiological effects. It has been reported to possess antioxidant properties and can scavenge free radicals. Additionally, this compound has been found to lower blood glucose levels and improve insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide in lab experiments is its ability to exhibit potent biological activity at low concentrations. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on 2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide. For instance, further studies are needed to elucidate the exact mechanism of action of this compound. Additionally, more research is needed to determine the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders. Finally, more research is needed to optimize the synthesis of this compound and improve its solubility in water.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide has been reported in several research articles. One of the commonly used methods involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with 2-furylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with N-(2-aminophenyl)benzamide in the presence of a coupling agent to obtain the final product.
Applications De Recherche Scientifique
2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been reported to possess anti-inflammatory and antidiabetic properties.
Propriétés
IUPAC Name |
2-bromo-N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4/c1-27-15-10-8-14(9-11-15)23-21(26)19(13-16-5-4-12-28-16)24-20(25)17-6-2-3-7-18(17)22/h2-13H,1H3,(H,23,26)(H,24,25)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMFULDGHFMKTI-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-chloro-4-[(4-iodobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915731.png)
![4-iodo-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5915742.png)
![methyl 4-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5915747.png)

![methyl {4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5915759.png)

![5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915770.png)

![5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915786.png)


![2-bromo-N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5915802.png)
![3,4-dimethoxy-N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5915814.png)
![1-(2,3-dichlorophenyl)-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5915824.png)